

Sulforhodamine G: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Sulforhodamine G	
Cat. No.:	B1216351	Get Quote

For researchers, scientists, and drug development professionals, **Sulforhodamine G** stands as a valuable fluorochrome for a range of applications, from tracing neuronal pathways to assessing vascular permeability. This guide provides a comprehensive overview of its properties, experimental protocols, and data presented in a clear, accessible format.

Sulforhodamine G is a synthetic, water-soluble fluorescent dye characterized by its vibrant pink-to-red color.[1] Its strong absorbance and fluorescence, coupled with its stability across a pH range of 3 to 10, make it a reliable tool in various biological and environmental studies.[2][3]

Core Properties of Sulforhodamine G

A thorough understanding of the photophysical properties of a fluorochrome is critical for its effective use. The key spectral and physical characteristics of **Sulforhodamine G** are summarized below.



Property	Value	Reference
Molecular Formula	C25H27N2NaO7S2	[1]
Molecular Weight	552.60 g/mol	_
Excitation Maximum (\(\lambda\)ex)	528 - 531 nm	
Emission Maximum (λem)	548 - 552 nm	
Molar Absorptivity (ε)	>65,000 cm ⁻¹ M ⁻¹	
Quantum Yield (Φ)	Not explicitly found for Sulforhodamine G. Rhodamine dyes are known for high quantum yields.	[4]
Fluorescence Lifetime (τ)	~4.1 ns (for a sulforhodamine dye in water)	
Solubility	Water soluble	[1]
Synonyms	Acid Red 50, Lissamine Rhodamine G	[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. Below are protocols for some of the key applications of **Sulforhodamine G**.

Protein Staining

This protocol outlines the use of **Sulforhodamine G** for staining proteins in 2-D electrophoresis gels.

Materials:

- Sulforhodamine G solution (e.g., 1 mg/mL in 1% v/v acetic acid)
- Staining solution: 35% methanol



Washing solution: 35% methanol

Equilibration solution: Water

Polypropylene staining dishes

- Aluminum foil
- Laser scanner for visualization

Procedure:

- Purification of **Sulforhodamine G** (if necessary): For a 60% purity stock, dissolve 10 mg in 100 mL of 1% v/v acetic acid and purify by reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize to dryness.[5]
- Staining: Place the gel in a polypropylene staining dish and wrap it in aluminum foil to protect the dye from photobleaching.[5]
- Add the staining solution containing a four-fold molar excess of Sulforhodamine G to the protein, assuming an average protein molecular weight of 50 kDa.[5]
- Incubate overnight in 35% methanol.[5]
- Washing: Perform four 15-minute washes with 35% methanol.[5]
- Equilibration: Equilibrate the gel with two 15-minute washes in water.
- Visualization: Visualize the stained proteins using a laser scanner with an excitation wavelength of 532 nm.[5]

In Vivo Astrocyte Staining and Neuronal Tracing

While specific protocols for neuronal tracing with **Sulforhodamine G** are not as prevalent as for its analog, Sulforhodamine 101 (SR101), the principles and methods are largely transferable. Sulforhodamine dyes can be used as polar tracers to study neuronal morphology and cell-cell communication.



Materials:

- Sulforhodamine G solution (concentration to be optimized, e.g., 100 μM in artificial cerebrospinal fluid - ACSF)
- Micropipette for injection
- Micromanipulator
- Two-photon microscope

Procedure for Intracortical Injection:

- Prepare a stock solution of Sulforhodamine G in ACSF.
- Load the solution into a glass micropipette with a tip diameter of 2-3 μm.
- Under anesthesia, expose the cortical region of interest.
- Using a micromanipulator, carefully insert the pipette into the brain tissue, avoiding blood vessels.
- Apply slight positive pressure (100-300 mbar) to eject the dye. The duration of the injection will depend on the pressure, pipette tip size, and dye concentration.
- Monitor the dye ejection and distribution in real-time using two-photon microscopy.

Procedure for Intravenous Injection for Whole-Brain Astrocyte Staining:

- Prepare a sterile solution of Sulforhodamine G in saline.
- Administer the solution via intravenous (e.g., tail vein) injection. A typical dose for SRB (a similar sulforhodamine dye) is 20 mg/kg.
- Allow time for the dye to circulate and be taken up by astrocytes. Imaging can typically be performed 30-90 minutes post-injection.

Visualizing Experimental Workflows and Pathways



To better understand the experimental processes and logical flows, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vivo neuronal tracing with Sulforhodamine G.

Caption: Workflow for assessing blood-brain barrier permeability.

Applications in Research and Drug Development

Sulforhodamine G's utility extends across several research domains:

- Neuronal Tracing: As a polar tracer, it can be used for both anterograde and retrograde tracing of neuronal projections, helping to map the intricate connections within the nervous system.
- Vascular Permeability Assays: Its high water solubility and strong fluorescence make it an
 excellent tracer for studying the integrity of vascular barriers, such as the blood-brain barrier.
- Cell Viability and Protein Quantification: Sulforhodamine G can be used in assays to assess cell proliferation and cytotoxicity by staining total cellular protein.[1]
- Hydrological Studies: Due to its spectral properties, it is widely employed for mapping underground watercourses and other hydrological applications.[3]

In conclusion, **Sulforhodamine G** is a versatile and robust fluorescent dye with significant applications in neuroscience, cell biology, and beyond. Its favorable photophysical properties and water solubility make it a reliable choice for a variety of tracing and staining experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. Limitations of Sulforhodamine 101 for Brain Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. ON THE USE OF RETROGRADE TRACERS FOR IDENTIFICATION OF AXON COLLATERALS WITH MULTIPLE FLUORESCENT RETROGRADE TRACERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell and Neuronal Tracing | Thermo Fisher Scientific LT [thermofisher.com]
- To cite this document: BenchChem. [Sulforhodamine G: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216351#understanding-sulforhodamine-g-as-a-fluorochrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com